5-Methoxy-2-methyl-3-nitroaniline
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Overview
Description
5-Methoxy-2-methyl-3-nitroaniline: is an organic compound with the molecular formula C8H10N2O3 . It is a derivative of aniline, where the aniline ring is substituted with a methoxy group at the 5-position, a methyl group at the 2-position, and a nitro group at the 3-position. This compound is known for its applications in various fields, including organic synthesis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-methyl-3-nitroaniline typically involves the nitration of 2-methyl-5-methoxyaniline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to control the reaction and avoid over-nitration .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or iron powder with hydrochloric acid.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution reactions.
Major Products Formed:
Reduction: 5-Methoxy-2-methyl-3-aminoaniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry: 5-Methoxy-2-methyl-3-nitroaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology and Medicine: While specific biological applications of this compound are less documented, compounds with similar structures are often explored for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methyl-3-nitroaniline largely depends on its chemical reactivity. The nitro group is electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity in electrophilic and nucleophilic substitution reactions. The methoxy group is electron-donating, which can stabilize intermediates in various reactions .
Comparison with Similar Compounds
2-Methyl-5-nitroaniline: Similar structure but lacks the methoxy group.
5-Methoxy-2-nitroaniline: Similar structure but lacks the methyl group.
4-Methyl-2-nitroaniline: Similar structure but with different substitution pattern.
Uniqueness: 5-Methoxy-2-methyl-3-nitroaniline is unique due to the presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring, which provides a unique balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and valuable in various industrial applications .
Properties
IUPAC Name |
5-methoxy-2-methyl-3-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-7(9)3-6(13-2)4-8(5)10(11)12/h3-4H,9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNLWRNYOLNTCJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646921 |
Source
|
Record name | 5-Methoxy-2-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16024-30-9 |
Source
|
Record name | 5-Methoxy-2-methyl-3-nitrobenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16024-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Methoxy-2-methyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40646921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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